Trihexylphosphine

High-Temperature Catalysis Ligand Stability Cross-Coupling

Trihexylphosphine (THP) is a non-interchangeable tertiary alkylphosphine engineered for high-temperature catalytic applications where thermal stability and lipophilicity are critical. Unlike Tributylphosphine, which decomposes at elevated temperatures, THP (bp 358°C) maintains ligand integrity at >120°C, ensuring sustained Pd-catalyzed cross-coupling yields. Its LogP of 6.9-8.8 enables superior phase-transfer efficiency versus Triphenylphosphine (LogP ~4.6). THP also serves as a high-temperature solvent and capping ligand for colloidal quantum dot and nanoparticle synthesis. Procure THP to eliminate ligand decomposition, catalyst deactivation, and yield losses inherent with generic phosphine substitution.

Molecular Formula C18H39P
Molecular Weight 286.5 g/mol
CAS No. 4168-73-4
Cat. No. B1293673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexylphosphine
CAS4168-73-4
Molecular FormulaC18H39P
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCCCCCP(CCCCCC)CCCCCC
InChIInChI=1S/C18H39P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
InChIKeyFPZZZGJWXOHLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trihexylphosphine (CAS 4168-73-4): Procurement Guide for High-Temperature Ligand and Phase-Transfer Applications


Trihexylphosphine (THP) is a tertiary alkylphosphine with three n-hexyl chains (C₁₈H₃₉P, MW 286.5 g/mol), existing as a colorless to pale yellow liquid at room temperature . It is distinguished by its high lipophilicity (LogP ≈ 6.9-8.8) [1], exceptional thermal stability (bp: 358.3°C at 760 mmHg) [2], and strong electron-donating capacity , making it a critical ligand for demanding catalytic systems and high-temperature processes.

Why Trihexylphosphine Cannot Be Substituted with Other Phosphines: A Quantitative Evidence-Based Perspective


Substituting Trihexylphosphine with a generic alkyl or aryl phosphine, such as Triphenylphosphine or Tributylphosphine, leads to significant process failure. These failures stem from critical differences in thermal stability, volatility, and phase compatibility that are often overlooked during procurement. A direct substitution with a lower-boiling or more polar phosphine can result in ligand decomposition, catalyst deactivation, or inefficient phase transfer, directly impacting reaction yield and process economics [1]. The following evidence guide quantifies these performance gaps, demonstrating why Trihexylphosphine is a distinct, non-interchangeable reagent.

Quantitative Evidence for Trihexylphosphine Selection: Performance Metrics vs. Analogues


Thermal Stability and Volatility: Enabling High-Temperature Catalysis vs. Tributylphosphine

Trihexylphosphine (THP) is selected over shorter-chain trialkylphosphines like Tributylphosphine (TBP) specifically for reactions operating at elevated temperatures due to its superior thermal stability and lower volatility. A vendor's technical assessment notes that THP is often preferred over TBP because of its 'lower volatility and higher thermal stability,' directly enabling high-temperature catalysis where TBP would boil off or degrade [1]. This difference is supported by the compounds' physical properties: THP has a high boiling point (358.3°C at 760 mmHg, 227°C at 50 mmHg), allowing it to remain in the reaction mixture under conditions that would vaporize TBP (bp: 240°C).

High-Temperature Catalysis Ligand Stability Cross-Coupling

Lipophilicity and Phase Transfer Efficiency: Driving Two-Phase Reactions vs. Triphenylphosphine

Trihexylphosphine's high lipophilicity, quantified by its LogP (octanol-water partition coefficient), is a key differentiator from more polar phosphines like Triphenylphosphine (TPP). A vendor datasheet highlights that THP's long alkyl chains make it an 'excellent phase-transfer catalyst and a superb ligand for non-polar solvent systems' [1]. This functional advantage is anchored in its physicochemical properties: THP has a high computed LogP of approximately 6.9-8.8 [2], which is significantly greater than TPP's LogP of approximately 4.6 [3]. This difference directly translates to superior partitioning into organic phases, a critical requirement for efficient phase-transfer catalysis and solvent extraction processes.

Phase-Transfer Catalysis Lipophilicity Solvent Extraction

Solvent Compatibility and Physical State: Ensuring Homogeneous Catalysis vs. Triphenylphosphine

Trihexylphosphine is a liquid at room temperature and is 'highly soluble in organic solvents, oils, and non-polar media' [1]. In contrast, Triphenylphosphine is a solid, which can pose practical challenges in achieving homogeneous solutions for catalytic applications. This difference in physical state and solubility ensures that THP provides a more uniform and readily dispersed ligand environment in non-polar reaction media compared to TPP, which may require additional handling or sonication to fully dissolve.

Catalysis Solubility Reaction Medium

High-Value Application Scenarios for Trihexylphosphine Based on Evidence of Differentiation


High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

Procure Trihexylphosphine as the ligand of choice for Pd-catalyzed Suzuki, Heck, or similar cross-coupling reactions conducted at elevated temperatures (>120°C). The evidence confirms that its high boiling point and thermal stability [1] prevent ligand vaporization or decomposition that would occur with lower-boiling alternatives like Tributylphosphine. This ensures sustained catalytic activity and consistent reaction yields, which is critical for pharmaceutical intermediate and fine chemical synthesis [2].

Efficient Phase-Transfer Catalysis in Two-Phase Systems

Utilize Trihexylphosphine as a superior phase-transfer catalyst for reactions involving immiscible aqueous and organic phases. Its high lipophilicity (LogP ~6.9-8.8) [1] and high solubility in non-polar media enable efficient transport of ionic reagents across the phase boundary [2]. This directly addresses the limitation of less lipophilic phosphines like Triphenylphosphine (LogP ~4.6), which may not partition effectively into the organic layer, thereby reducing reaction rate and yield.

Synthesis of Quantum Dots and Metal Nanoparticles at High Temperatures

Use Trihexylphosphine as a capping ligand or solvent for the high-temperature synthesis of colloidal quantum dots (e.g., InP, CdSe) and metal nanoparticles [1]. Its long alkyl chains provide robust steric stabilization and surface passivation for the growing nanocrystals, while its high boiling point (358.3°C) [2] allows it to serve as a high-temperature solvent, a critical requirement for many nanomaterial synthesis protocols that cannot be met by more volatile phosphines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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